molecular formula C20H41N3Si B12666721 N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine CAS No. 80228-86-0

N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine

Katalognummer: B12666721
CAS-Nummer: 80228-86-0
Molekulargewicht: 351.6 g/mol
InChI-Schlüssel: CPCJZUWFIVJFAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups attached to a silanediamine core, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine typically involves the reaction of cyclohexylamine with methylsilanediamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine, which can be used in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dicyclohexylmethylamine
  • N-Methyldicyclohexylamine
  • Cyclohexanamine, N-cyclohexyl-N-methyl-

Uniqueness

N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine stands out due to its unique silanediamine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

80228-86-0

Molekularformel

C20H41N3Si

Molekulargewicht

351.6 g/mol

IUPAC-Name

N-[[bis(cyclohexylamino)-methylsilyl]methyl]cyclohexanamine

InChI

InChI=1S/C20H41N3Si/c1-24(22-19-13-7-3-8-14-19,23-20-15-9-4-10-16-20)17-21-18-11-5-2-6-12-18/h18-23H,2-17H2,1H3

InChI-Schlüssel

CPCJZUWFIVJFAB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](CNC1CCCCC1)(NC2CCCCC2)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.